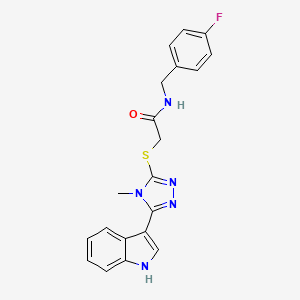
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H18FN5OS and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An indole moiety
- A triazole ring
- A thioether linkage
- A fluorobenzyl substituent
These structural components are known to contribute to various biological activities, enhancing the compound's interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that triazole derivatives exhibit significant anticonvulsant properties. For example, compounds similar to this compound were tested in various animal models (e.g., PTZ and MES tests). These studies demonstrated that certain derivatives could effectively reduce seizure activity with median effective doses (ED50) comparable to established anticonvulsants like carbamazepine .
Anticancer Activity
Triazole compounds have also been investigated for their anticancer potential. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study highlighted that triazole-containing compounds could inhibit aromatase enzymes, which are crucial in estrogen synthesis in breast cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Compounds with similar frameworks have exhibited antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting nucleic acid synthesis .
Other Pharmacological Effects
Additional research has pointed towards the anti-inflammatory and analgesic properties of triazole derivatives. These effects are believed to stem from the modulation of inflammatory pathways and pain receptors in the body .
Study 1: Anticonvulsant Evaluation
In a systematic evaluation of several triazole derivatives, one compound demonstrated an ED50 of 15.2 mg/kg in the rat PTZ test. This study concluded that modifications on the triazole ring significantly influenced anticonvulsant efficacy .
Study 2: Anticancer Mechanisms
A study focusing on the anticancer activity of triazole derivatives found that specific substitutions on the indole moiety enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .
Study 3: Antimicrobial Efficacy
Research investigating the antimicrobial effects of triazole derivatives revealed that compounds with a similar structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antimicrobial potency .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-26-19(16-11-22-17-5-3-2-4-15(16)17)24-25-20(26)28-12-18(27)23-10-13-6-8-14(21)9-7-13/h2-9,11,22H,10,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNAZQEFVHLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














